molecular formula C8H8Cl2O4 B1602279 Methyl 3,5-dichloro-4-hydroxybenzoate hydrate CAS No. 287399-19-3

Methyl 3,5-dichloro-4-hydroxybenzoate hydrate

Cat. No. B1602279
CAS RN: 287399-19-3
M. Wt: 239.05 g/mol
InChI Key: SOMZWYJMFUVNBN-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-hydroxybenzoate hydrate, also known as Methylparaben, is a commonly used preservative in the pharmaceutical, cosmetic, and food industries. It is a white crystalline powder with a molecular formula of C8H8Cl2O3 and a molecular weight of 218.05 g/mol. Methylparaben is known for its antimicrobial and antifungal properties, making it an essential ingredient in many personal care products.

Scientific Research Applications

Chemical Analysis and Structure

Methyl 3,5-dichloro-4-hydroxybenzoate hydrate, a derivative of methyl 4-hydroxybenzoate (also known as methyl paraben), has been studied for its crystal structure and intermolecular interactions. Using X-ray crystallography and Hirshfeld surface analysis, researchers have explored its extensive hydrogen bonding and 3D framework structure. Computational calculations, including Hartree Fock and Density Functional Theory, have been employed to understand its vibrational spectra and molecular determinants underpinning its pharmaceutical activity (Sharfalddin et al., 2020).

Role in Synthesis Processes

Methyl 3,5-dichloro-4-hydroxybenzoate hydrate serves as an intermediate in the synthesis of various compounds. For instance, it plays a role in the formation of 2,6-Dichlorophenol through a series of reactions including halogenation and hydrolysis (Tarbell et al., 2003). Additionally, it has been used in the reduction of 3,5-Dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol, where unexpected cross-linking leads to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane (Ritmaleni et al., 2013).

Biological Applications

In biological research, methyl 3,5-dichloro-4-hydroxybenzoate hydrate and related compounds have been investigated for their potential applications. For example, the chlorinated benzoic acid derivatives, including methyl 3,5-dichloro-4-hydroxybenzoate, have been identified in the extracellular fluid of Bjerkandera species, suggesting their role in fungal metabolism (Swarts et al., 1996).

Environmental Interactions and Degradation

The degradation and environmental interactions of chlorinated paraben, particularly methyl 3,5-dichloro-4-hydroxybenzoate (MDHB), have been explored. Studies show the effectiveness of combined irradiation and biological treatment processes in removing MDHB from aqueous solutions, highlighting the importance of understanding its environmental fate (Wang et al., 2017).

properties

IUPAC Name

methyl 3,5-dichloro-4-hydroxybenzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.H2O/c1-13-8(12)4-2-5(9)7(11)6(10)3-4;/h2-3,11H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMZWYJMFUVNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583645
Record name Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dichloro-4-hydroxybenzoate hydrate

CAS RN

207511-20-4, 287399-19-3
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, methyl ester, hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207511-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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